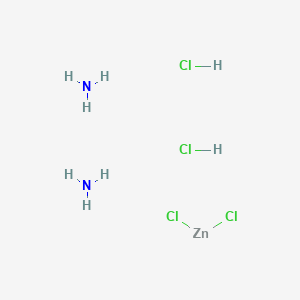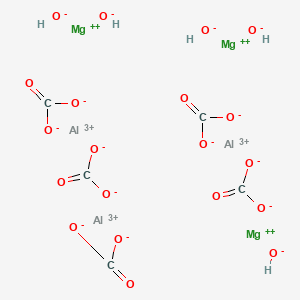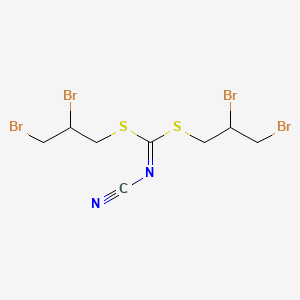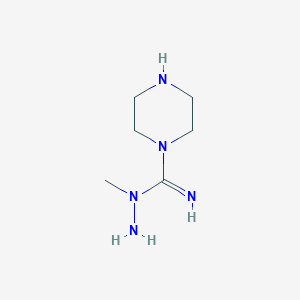![molecular formula C11H10Cl2N2O3 B13814929 1-[2-(2,4-Dichlorophenoxy)acetyl]imidazolidin-2-one CAS No. 35767-81-8](/img/structure/B13814929.png)
1-[2-(2,4-Dichlorophenoxy)acetyl]imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imidazolidinone,1-[2-(2,4-dichlorophenoxy)acetyl]- is a compound that belongs to the class of imidazolidinones. Imidazolidinones are five-membered ring heterocycles structurally related to imidazolidine. This compound features a saturated C3N2 nucleus with a urea or amide functional group in the 2 or 4 positions . The presence of the 2,4-dichlorophenoxyacetyl group adds unique properties to this compound, making it significant in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 2-Imidazolidinone,1-[2-(2,4-dichlorophenoxy)acetyl]- involves several steps. One common method includes the reaction of 2-imidazolidinone with 2,4-dichlorophenoxyacetic acid under specific conditions. The reaction typically requires a dehydrating agent such as diphenylphosphoryl azide (DPPA) and a base like tetramethylphenylguanidine (PhTMG) in solvents such as acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Imidazolidinone,1-[2-(2,4-dichlorophenoxy)acetyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
2-Imidazolidinone,1-[2-(2,4-dichlorophenoxy)acetyl]- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Imidazolidinone,1-[2-(2,4-dichlorophenoxy)acetyl]- involves its interaction with specific molecular targets and pathways. The compound can form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, leading to the activation of these substrates and facilitating various chemical reactions . This iminium activation lowers the substrate’s lowest unoccupied molecular orbital (LUMO), making it more reactive .
Vergleich Mit ähnlichen Verbindungen
2-Imidazolidinone,1-[2-(2,4-dichlorophenoxy)acetyl]- can be compared with other similar compounds, such as:
1,3-Dimethyl-2-imidazolidinone: A polar solvent and Lewis base used in various chemical reactions.
4-Imidazolidinone derivatives: These compounds are prepared from phenylalanine and have applications in pharmaceuticals.
Imidazolones: Oxo derivatives of imidazoline, used in herbicides and other applications.
The uniqueness of 2-Imidazolidinone,1-[2-(2,4-dichlorophenoxy)acetyl]- lies in its specific functional groups and the resulting chemical and biological properties, making it valuable in diverse fields of research and industry.
Eigenschaften
CAS-Nummer |
35767-81-8 |
|---|---|
Molekularformel |
C11H10Cl2N2O3 |
Molekulargewicht |
289.11 g/mol |
IUPAC-Name |
1-[2-(2,4-dichlorophenoxy)acetyl]imidazolidin-2-one |
InChI |
InChI=1S/C11H10Cl2N2O3/c12-7-1-2-9(8(13)5-7)18-6-10(16)15-4-3-14-11(15)17/h1-2,5H,3-4,6H2,(H,14,17) |
InChI-Schlüssel |
OUNXZJRZRWIRKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)N1)C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Löslichkeit |
31 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


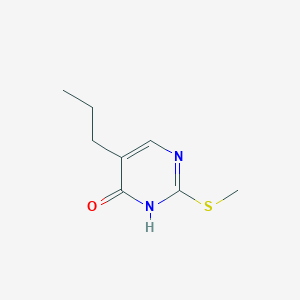

![Ethanethioamide, 2-[(1,1-dimethylethyl)sulfinyl]-N,N-dimethyl-](/img/structure/B13814852.png)
![1,3,3-Trimethyl-2-thiabicyclo[2.2.2]octane](/img/structure/B13814853.png)
![Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI)](/img/structure/B13814856.png)
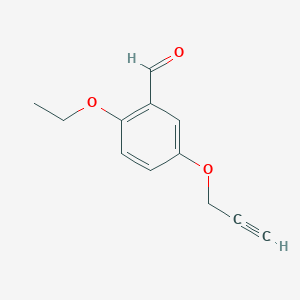
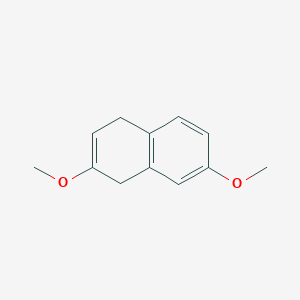
![6-Methyl-3-azabicyclo[4.1.0]heptan-4-one](/img/structure/B13814865.png)

![4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B13814874.png)
